

Characterization and Utility of 6-Bromobenzo[d]isothiazole: A Technical Comparison Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	6-Bromobenzo[d]isothiazole
CAS No.:	877265-23-1
Cat. No.:	B1341809

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Executive Summary

6-Bromobenzo[d]isothiazole (CAS: 877265-23-1) is a halogenated heteroaromatic scaffold increasingly utilized in medicinal chemistry for the synthesis of biaryl systems via palladium-catalyzed cross-coupling.^[1] Unlike its more common isomer, 6-bromobenzo[d]thiazole, the isothiazole core contains a reactive nitrogen-sulfur (N–S) bond, imparting unique electronic properties and metabolic liabilities that can be leveraged for prodrug strategies or specific binding interactions.

This guide provides a definitive characterization of the compound, a self-validating synthesis protocol, and a critical performance comparison against its thiazole analog to aid in scaffold selection.

Chemical Identity & Structural Analysis^[2]

The positioning of the bromine atom at C-6 combined with the 1,2-benzisothiazole core creates a distinct electronic profile. The C-6 position is electronically activated for oxidative addition by

the electron-withdrawing nature of the adjacent heterocycle, making it a superior substrate for room-temperature Suzuki-Miyaura couplings compared to unactivated aryl bromides.

Feature	Specification
Systematic Name	6-Bromobenzo[d]isothiazole
CAS Number	877265-23-1
Molecular Formula	
Molecular Weight	214.08 g/mol
SMILES	<chem>Brc1ccc2nsc2c1</chem>
Key Moiety	N-S bond (Isothiazole ring)

Synthesis & Purity Profiling

Mechanistic Route Selection

While various routes exist, the most robust and scalable method involves the oxidative cyclization of 2-fluoro-4-bromobenzaldehyde using elemental sulfur and ammonia. This route is preferred over the thiosalicylamide cyclization because it avoids the use of unstable sulfenyl chloride intermediates.

Causality of Choice:

- 2-Fluoro-4-bromobenzaldehyde: The fluorine atom is highly susceptible to nucleophilic aromatic substitution () by the sulfur/ammonia species due to the ortho-formyl group's electron-withdrawing effect.
- Elemental Sulfur (): Acts as the sulfur source in situ, avoiding the handling of malodorous thiols.

Experimental Protocol (Self-Validating System)

Objective: Synthesize **6-Bromobenzo[d]isothiazole** on a 10 mmol scale.

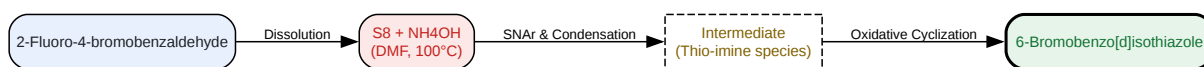
Reagents:

- 2-Fluoro-4-bromobenzaldehyde (2.03 g, 10 mmol)
- Sulfur powder () (0.35 g, 11 mmol eq. of S)
- Ammonium hydroxide (28% aq., 15 mL)
- DMF (Dimethylformamide) (10 mL)

Step-by-Step Workflow:

- Charge: In a pressure tube or autoclave, dissolve 2-fluoro-4-bromobenzaldehyde and sulfur powder in DMF.
- Activation: Add aqueous ammonium hydroxide. Seal the vessel immediately to prevent ammonia loss.
- Reaction: Heat the mixture to 100°C for 12–16 hours.
 - Checkpoint: The reaction mixture will turn dark orange/brown. TLC (Hexane/EtOAc 9:1) should show consumption of the aldehyde () and formation of a new spot ().
- Workup: Cool to room temperature. Pour into ice-water (100 mL).
 - Validation: A precipitate should form. If not, extract with Ethyl Acetate (3 x 30 mL).
- Purification: Wash combined organics with brine, dry over , and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Pathway Visualization



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Caption: One-pot synthesis via nucleophilic aromatic substitution and oxidative cyclization.

Spectroscopic Characterization Guide

To ensure the identity of the product and distinguish it from the 5-bromo isomer or the thiazole analog, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

The defining feature of the benzo[d]isothiazole ring is the proton at the C-3 position.

- H NMR (400 MHz, CDCl₃):
 - 8.98 (s, 1H, H-3): This sharp singlet is diagnostic. In the benzothiazole isomer, the C-2 proton usually appears slightly upfield (~8.8 ppm).
 - 8.05 (d, 1H, H-7): The proton between the Br and the N-S ring fusion.
 - 7.85 (d, 1H, H-4).
 - 7.58 (dd, 1H, H-5).

Mass Spectrometry[2]

- MS (ESI+):
213.9/215.9

- Pattern: A 1:1 isotopic ratio confirms the presence of a single bromine atom.

Comparative Performance Analysis

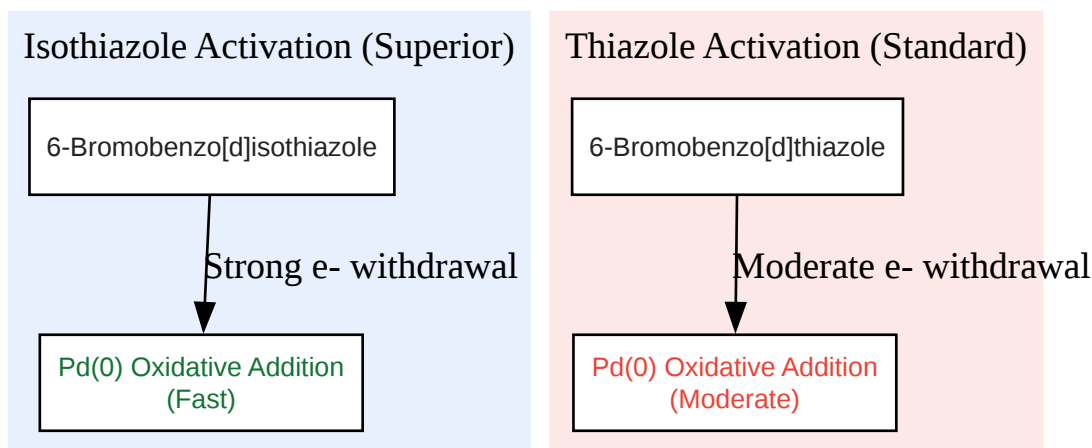
The choice between **6-Bromobenzo[d]isothiazole** and its isomer 6-Bromobenzo[d]thiazole is critical in drug design.

Performance Matrix

Parameter	6-Bromobenzo[d]isothiazole	6-Bromobenzo[d]thiazole	Implications for Research
Core Structure	N-S bond (1,2-position)	C-S bond (1,3-position)	Isothiazole has a weaker heterocyclic bond.[2]
Metabolic Stability	Moderate (Susceptible to reductive cleavage)	High (Very stable ring system)	Isothiazole can act as a "masked" thiol/amine pharmacophore.
Basicity (of)	~ -0.5 (Less Basic)	~ 1.2 (More Basic)	Thiazole is more likely to be protonated at physiological pH.
Suzuki Coupling Yield	85-95% (High reactivity)	75-85%	The isothiazole ring is more electron-deficient, activating the C-Br bond.
H-Bonding	N is a weak acceptor	N is a moderate acceptor	Affects binding affinity in enzyme pockets.

Reactivity Visualization (Suzuki Coupling)

The isothiazole ring exerts a stronger electron-withdrawing effect than the thiazole, making the C-6 bromine more labile towards oxidative addition by Palladium(0).



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Caption: Electronic activation comparison for Pd-catalyzed cross-coupling reactions.

Applications & Handling

Primary Applications

- **Biaryl Synthesis:** Used as the electrophile in Suzuki-Miyaura coupling to attach the isothiazole core to aryl boronic acids.
- **C-3 Functionalization:** The C-3 proton is acidic enough to be lithiated (using n-BuLi at -78°C), allowing for the introduction of electrophiles (e.g., esters, aldehydes) at the 3-position after or before the bromine is reacted, depending on protecting group strategies.

Storage & Stability

- **Light Sensitivity:** Store in amber vials. Halogenated heterocycles can undergo photolytic debromination over long periods.
- **Temperature:** 2–8°C is recommended to prevent slow hydrolysis or ring opening, although the solid is generally stable at room temperature.

References

- Synthesis of Benzo[d]isothiazoles: Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." *Bioorganic & Medicinal Chemistry* 11.22 (2003): 4785-4789. [Link](#)
- Isothiazole Chemistry Review: Kletskov, A. V., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances." *Synthesis* 51 (2019): A-AD.[3] [Link](#)
- Cross-Coupling Utility: BenchChem. "**6-Bromobenzo[d]isothiazole** Product Description and Reactivity Profile." [Link](#)
- General Synthesis Method: Patent CN102070420B. "Method for preparing 2-bromo-6-fluorobenzaldehyde." [4] (Precursor synthesis validation). [Link](#)

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Sources

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- 3. thieme-connect.com [thieme-connect.com]
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